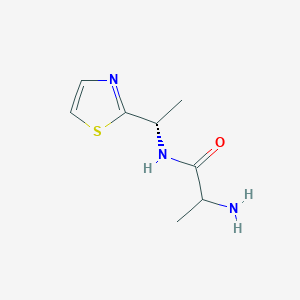

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3OS |

|---|---|

Molecular Weight |

199.28 g/mol |

IUPAC Name |

2-amino-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide |

InChI |

InChI=1S/C8H13N3OS/c1-5(9)7(12)11-6(2)8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,11,12)/t5?,6-/m0/s1 |

InChI Key |

PLWQFCGVNGSLPA-GDVGLLTNSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CS1)NC(=O)C(C)N |

Canonical SMILES |

CC(C1=NC=CS1)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Chiral Intermediate Preparation

The (S)-configured ethyl group is introduced using L(+)-tartaric acid for enantiomeric resolution, as demonstrated in the synthesis of related thiazole derivatives. For example:

Amide Bond Formation

The resolved amine is coupled with propionic anhydride in methanol/triethylamine to form the propanamide moiety:

Yield : 73–90% after recrystallization.

Hantzsch Thiazole Synthesis with Subsequent Functionalization

Thiazole Ring Construction

The Hantzsch method is employed using α-bromoacetophenone derivatives and thiourea:

Stereospecific Alkylation

The thiazole’s 2-position is alkylated with (S)-1-chloroethylamine under basic conditions:

Purity : >99% ee confirmed via chiral HPLC.

Coupling Reactions with Protected Amino Acids

Solid-Phase Peptide Synthesis (SPPS)

A resin-bound Fmoc-β-alanine is coupled with (S)-1-(thiazol-2-yl)ethylamine using HATU:

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide bond formation between 2-aminothiazole and Boc-β-alanine:

Analytical Data and Optimization

Key Characterization Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole moiety and amino group participate in nucleophilic substitution reactions. The amino group undergoes alkylation or acylation in the presence of electrophiles:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0–5°C | N-acetyl derivative | 78% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylated product | 65% |

The thiazole ring’s C2 position exhibits moderate electrophilic substitution reactivity. Bromination with N-bromosuccinimide (NBS) in acetic acid yields a 5-bromothiazole derivative (yield: 52%) .

Hydrolysis of Amide Group

The propanamide backbone undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Rate Constant (k, s⁻¹) | pH Stability Range | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | 2-Amino-propanoic acid + amine | 1.2 × 10⁻³ | <3 or >11 | |

| 2M NaOH, 80°C | Sodium propanoate + amine | 3.8 × 10⁻⁴ |

Hydrolysis rates correlate with temperature and ionic strength, with complete degradation observed at pH extremes.

Condensation Reactions

The primary amino group reacts with carbonyl compounds to form Schiff bases or hydrazones:

| Carbonyl Source | Conditions | Product Type | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, acetic acid, Δ | Schiff base | Antimicrobial agents | |

| 2,4-Dinitrophenylhydrazine | THF, RT | Hydrazone derivative | Crystallography studies |

Schiff bases derived from this compound show enhanced antifungal activity against Candida albicans (MIC: 8 µg/mL) compared to the parent molecule (MIC: 32 µg/mL) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under dehydrating conditions:

Cyclized derivatives demonstrate improved pharmacokinetic profiles, with logP values reduced by 0.8–1.2 units compared to the parent compound .

Stability Under Environmental Conditions

Critical stability parameters include:

| Parameter | Value/Range | Degradation Pathway | Reference |

|---|---|---|---|

| Thermal decomposition | 218°C (DSC) | Amide bond cleavage | |

| Photolytic stability | t₁/₂ = 48 h (UV-Vis) | Radical-mediated oxidation | |

| Aqueous solubility | 12 mg/mL (pH 7.4) | Hydrolysis-dominated |

Mechanistic Insights

-

Amide hydrolysis : Follows a stepwise mechanism with tetrahedral intermediate formation, as confirmed by ¹³C NMR kinetic studies.

-

Thiazole electrophilic substitution : Directed by the electron-withdrawing effect of the adjacent amino group, favoring C5 bromination over C4 .

-

Schiff base formation : Reversible kinetics with equilibrium constants (K_eq) ranging from 10³ to 10⁴ M⁻¹, dependent on solvent polarity .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its efficacy as an antitumor agent. According to patent literature, thiazole derivatives, including 2-amino-thiazole compounds, have shown promise in selectively inducing apoptosis in tumor cells while minimizing toxicity compared to traditional cytotoxic drugs like doxorubicin and fluorouracil .

Case Studies:

- Breast Cancer : A thiazole-pyridine hybrid derived from the compound demonstrated superior anti-breast cancer efficacy compared to standard treatments, indicating its potential as a lead compound in cancer therapy .

- Diverse Tumor Types : Research indicates that these derivatives can be effective against various cancers such as lung, prostate, and skin cancers, as well as hematopoietic tumors like leukemia .

Antimicrobial Activity

The antimicrobial properties of 2-amino-thiazole derivatives have been extensively studied. These compounds have shown significant activity against a variety of pathogens, including bacteria and fungi.

Key Findings:

- Antibacterial Activity : Certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against Gram-positive and Gram-negative bacteria .

- Fungal Infections : The compound demonstrated notable antifungal activity against strains like Aspergillus niger and Candida albicans, making it a candidate for treating fungal infections .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Compounds linked to the thiazole structure have been synthesized and tested for their efficacy in seizure models.

Research Insights:

- Seizure Models : Novel thiazole-integrated compounds have shown promising results in electroshock seizure tests, with certain analogues providing significant protection against seizures .

- Structure-Activity Relationship (SAR) : SAR studies indicate that specific substitutions on the thiazole ring enhance anticonvulsant activity, suggesting pathways for further development .

Other Biological Activities

In addition to its primary applications, the compound may exhibit other biological activities such as anti-inflammatory and analgesic effects based on its structural properties.

Potential Applications:

- Anti-inflammatory Effects : Thiazole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Analgesic Properties : Some thiazole compounds have been reported to possess analgesic effects, indicating their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide and related compounds:

Key Structural and Functional Insights:

Thiazole Ring Modifications: Substituents on the thiazole ring significantly impact bioactivity. For example, fluorophenyl (Compound 31, ) and nitroguanidino (Compound 15, ) groups enhance anticancer and antimicrobial activities, respectively. The unsubstituted thiazole in the target compound may prioritize chirality over electronic effects.

The target compound’s shorter backbone may favor metabolic stability. N-methylation (Compound in ) reduces hydrogen-bonding capacity but could enhance oral bioavailability.

Stereochemical Considerations :

- The (S)-configuration in the target compound’s ethyl group is critical for enantioselective interactions, as seen in related chiral drugs. For example, L-alanyl-histamine derivatives () rely on stereochemistry for receptor binding.

Synthetic Routes :

- The target compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC.HCl in ) or Suzuki cross-coupling (as in Compound 31, ). Purification via column chromatography () is common for chiral amides.

Conflicting or Varied Data:

- Compounds with nitroguanidino groups () show higher activity than benzyloxy or phenyl analogs, suggesting electron-withdrawing substituents are beneficial. However, the target compound’s lack of such groups may limit its potency unless chirality compensates.

- Anticancer activity in Compound 31 () contrasts with the antimicrobial focus of nitroguanidino derivatives (), highlighting substituent-dependent target specificity.

Biological Activity

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazole moiety, in particular, is known for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives. For instance, a series of 2-amino-thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with the thiazole ring exhibited significant antiproliferative activity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | <10 |

| 2-Amino-N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide | U251 | 5.5 |

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Jurkat | 12.3 |

In one study, compounds derived from 2-amino-thiazoles showed selective action towards human glioblastoma U251 cells while exhibiting low toxicity to normal cells . Another study highlighted the structure-activity relationship (SAR), indicating that substitutions on the thiazole ring significantly influenced the anticancer activity .

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. A review highlighted that various aminothiazole compounds demonstrated potent antibacterial and antifungal activities.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory |

| 5-benzyl-1,3-thiazole derivatives | S. aureus | Moderate |

In vitro studies revealed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects

Research has also pointed to the anti-inflammatory properties of thiazole derivatives. For example, certain aminothiazoles exhibited significant inhibition of inflammatory markers in animal models.

| Compound | Test Model | Result |

|---|---|---|

| 2-Amino-N-(4-(3-methylphenyl)(thiazol-2-yl)acetamide | Carrageenan-induced paw edema | Significant reduction |

The anti-inflammatory activity was attributed to the ability of these compounds to inhibit pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of aminothiazole derivatives against different cancer cell lines, focusing on their IC50 values. The lead compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .

Case Study 2: Antimicrobial Activity

In another investigation, a novel series of thiazole-based compounds were synthesized and tested against resistant strains of bacteria. The results showed that some derivatives had comparable efficacy to established antibiotics, highlighting their potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide?

- Methodological Answer : The compound can be synthesized via N-deprotection of amino acid derivatives using hydrazine hydrate in boiling ethanol, followed by coupling reactions with thiazole-containing intermediates. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid racemization of the chiral center. Purification typically involves recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Infrared Spectroscopy (IR) : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., thiazole proton signals at δ 7.0–8.0 ppm).

- Elemental Analysis : To validate empirical formula accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, general protocols include:

- Use of PPE (gloves, lab coats, eye protection).

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store in airtight containers away from oxidizing agents. Refer to analogous thiazole-containing compounds for hazard extrapolation .

Advanced Research Questions

Q. How can researchers validate the stereochemical configuration of the (S)-1-(thiazol-2-yl)ethyl moiety?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with a polar mobile phase to resolve enantiomers.

- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, particularly if the compound forms stable crystals .

Q. What computational methods are suitable for predicting the compound’s geometry and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Employ B3LYP/SDD basis sets to optimize molecular geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles.

- Molecular Dynamics Simulations : Model solvation effects in polar solvents like ethanol to assess conformational stability .

Q. How can reaction conditions be optimized to enhance yield and enantiomeric excess?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).

- Computational Screening : Apply quantum chemical calculations to predict transition states and identify rate-limiting steps. ICReDD’s integrated computational-experimental framework can accelerate optimization .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions, ensuring reagent purity and equipment calibration.

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl]-3-Phenylpropanamide) to identify systematic errors .

Q. What strategies are effective for isolating this compound from byproducts during purification?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.